molecular formula C16H15N3O3S B2469291 1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797858-26-4

1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2469291
CAS No.: 1797858-26-4
M. Wt: 329.37
InChI Key: UPONARMXYOMYNB-UHFFFAOYSA-N
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Description

1’-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring and the spiro linkage imparts unique chemical and physical properties to the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown antimicrobial activity . The potential antimicrobial effect of the new compounds was observed mainly against Gram-positive bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, the compound 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, a related compound, is known to cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as its antimicrobial activity . Additionally, further studies could be conducted to optimize its synthesis and to explore its mechanism of action in more detail.

Preparation Methods

The synthesis of 1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the thiadiazole ring, followed by the construction of the spiro linkage. Common reaction conditions involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, often involving high-throughput techniques and continuous flow reactors .

Chemical Reactions Analysis

1’-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1’-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1'-(4-methylthiadiazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-13(23-18-17-10)14(20)19-8-4-7-16(9-19)12-6-3-2-5-11(12)15(21)22-16/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPONARMXYOMYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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